molecular formula C26H24FN5O2S B11400942 N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11400942
M. Wt: 489.6 g/mol
InChI Key: OESJLTBEJQLPIS-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include hydrazine derivatives, phenyl isothiocyanates, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-DIMETHYLPHENYL)-6-(4-CHLOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
  • N-(3,5-DIMETHYLPHENYL)-6-(4-BROMOPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE

Uniqueness

The uniqueness of N-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern and the presence of fluorine, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C26H24FN5O2S

Molecular Weight

489.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C26H24FN5O2S/c1-16-12-17(2)14-20(13-16)28-25(33)24-23(18-8-10-19(27)11-9-18)31-32-22(29-30-26(32)35-24)15-34-21-6-4-3-5-7-21/h3-14,23-24,31H,15H2,1-2H3,(H,28,33)

InChI Key

OESJLTBEJQLPIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2C(NN3C(=NN=C3S2)COC4=CC=CC=C4)C5=CC=C(C=C5)F)C

Origin of Product

United States

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